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molecular formula C12H17NO3 B8446429 3-[3-(1,3-Dioxolan-2-yl)phenoxy]propanamine

3-[3-(1,3-Dioxolan-2-yl)phenoxy]propanamine

Cat. No. B8446429
M. Wt: 223.27 g/mol
InChI Key: DSJSKLRBUNEIAX-UHFFFAOYSA-N
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Patent
US04927968

Procedure details

A solution of N-{3-[3-(1,3-dioxolan-2-yl)phenoxy]propyl}phthalimide (119.4 g, 0.3 mole) and hydrazine hydrate (78.6 mL, 1.62 mole) in 95% ethyl alcohol (1.5 L) was heated at reflux temperature for 17.5 hours. The thick white mixture was cooled in an ice-water bath, filtered and the solid washed with ice cold 95% ethyl alcohol. The combined filtrate and washings were evaporated under reduced pressure and the residue was partitioned between 940 mL of 5% aqueous sodium hydroxide and 500 mL of dichloromethane. The aqueous phase was extracted with 500 mL of dichloromethane and the combined organic phase was extracted with 300 mL of saturated aqueous sodium chloride. The organic phase was dried, evaporated under reduced pressure and the residue was distilled under high vacuum to give 49.9 g of the title compound; bp=143°-147° C. at 0.25 mmHg.
Name
N-{3-[3-(1,3-dioxolan-2-yl)phenoxy]propyl}phthalimide
Quantity
119.4 g
Type
reactant
Reaction Step One
Quantity
78.6 mL
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[CH:7]=[C:8]([CH:24]=[CH:25][CH:26]=1)[O:9][CH2:10][CH2:11][CH2:12][N:13]1C(=O)C2=CC=CC=C2C1=O.O.NN>C(O)C>[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[CH:7]=[C:8]([CH:24]=[CH:25][CH:26]=1)[O:9][CH2:10][CH2:11][CH2:12][NH2:13] |f:1.2|

Inputs

Step One
Name
N-{3-[3-(1,3-dioxolan-2-yl)phenoxy]propyl}phthalimide
Quantity
119.4 g
Type
reactant
Smiles
O1C(OCC1)C=1C=C(OCCCN2C(C=3C(C2=O)=CC=CC3)=O)C=CC1
Name
Quantity
78.6 mL
Type
reactant
Smiles
O.NN
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 17.5 hours
Duration
17.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The thick white mixture was cooled in an ice-water bath
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid washed with ice cold 95% ethyl alcohol
CUSTOM
Type
CUSTOM
Details
The combined filtrate and washings were evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between 940 mL of 5% aqueous sodium hydroxide and 500 mL of dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with 500 mL of dichloromethane
EXTRACTION
Type
EXTRACTION
Details
the combined organic phase was extracted with 300 mL of saturated aqueous sodium chloride
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under high vacuum

Outcomes

Product
Name
Type
product
Smiles
O1C(OCC1)C=1C=C(OCCCN)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 49.9 g
YIELD: CALCULATEDPERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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